molecular formula C22H25N3O5S2 B3019691 (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 533869-03-3

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Katalognummer: B3019691
CAS-Nummer: 533869-03-3
Molekulargewicht: 475.58
InChI-Schlüssel: BCACFXPGXLEHCB-FCQUAONHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with ethoxy and ethyl groups at positions 4 and 3, respectively. The Z-configuration of the imine bond is critical for maintaining its planar structure, which influences binding affinity to biological targets .

Key synthetic steps involve the formation of the benzo[d]thiazol-2(3H)-ylidene scaffold via condensation reactions, followed by sulfonylation with morpholine derivatives. Structural confirmation relies on spectral techniques such as ¹H/¹³C-NMR, IR (e.g., C=S stretch at ~1250 cm⁻¹), and mass spectrometry .

Eigenschaften

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-3-25-20-18(30-4-2)6-5-7-19(20)31-22(25)23-21(26)16-8-10-17(11-9-16)32(27,28)24-12-14-29-15-13-24/h5-11H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACFXPGXLEHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure

The compound can be characterized by its specific functional groups, including a thiazole ring and a morpholinosulfonyl moiety. The general structure is represented as follows:

 Z N 4 ethoxy 3 ethylbenzo d thiazol 2 3H ylidene 4 morpholinosulfonyl benzamide\text{ Z N 4 ethoxy 3 ethylbenzo d thiazol 2 3H ylidene 4 morpholinosulfonyl benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thiazole derivatives and sulfonamide precursors. The synthetic pathway may include:

  • Formation of the Thiazole Ring : Utilizing 2-amino-thiophenols and appropriate aldehydes.
  • Condensation Reaction : Reacting the thiazole derivative with morpholinosulfonylbenzamide under acidic or basic conditions to yield the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-N-(4-ethoxy...)P. aeruginosa64 µg/mL

Anticancer Activity

Research has demonstrated that similar thiazole-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted on a related compound showed a dose-dependent inhibition of cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM.

The proposed mechanism for the biological activity of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Some thiazole derivatives intercalate with DNA, disrupting replication processes.

Toxicity and Pharmacokinetics

Initial toxicity assessments suggest a favorable profile; however, comprehensive studies are required to evaluate long-term effects and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonyl Substituents

Several compounds share the benzamide-thiazole scaffold but differ in sulfonyl substituents:

Compound Name Sulfonyl Group Thiazole Substituents Key Properties
(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide Morpholine 4-ethoxy, 3-ethyl Enhanced solubility due to morpholine; moderate logP (2.8)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane (7-membered ring) 4-fluoro, 3-ethyl Higher lipophilicity (logP 3.2); potential CNS penetration
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2-ylidene)benzamide Isoquinoline 4-ethoxy, 3-ethyl Rigid aromatic sulfonyl group; improved π-π stacking in enzyme binding

Key Findings :

  • The morpholinosulfonyl group in the target compound provides balanced hydrophilicity, whereas azepane analogs (e.g., ) exhibit increased lipophilicity, favoring blood-brain barrier penetration.
Analogues with Modified Thiazole Cores

Compounds with structural variations in the thiazole ring or substituents:

Compound Name Core Modification Biological Activity
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinolinium-thiazole hybrid Antibacterial (MIC: 2 µg/mL against S. aureus)
N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide Adamantane-naphthoquinone hybrid Tyrosinase inhibition (IC₅₀: 0.8 µM)

Key Findings :

  • Quinolinium-thiazole hybrids (e.g., ) demonstrate potent antibacterial activity due to cationic charge disrupting bacterial membranes.
  • The target compound lacks charged groups, suggesting a different mechanism, possibly enzyme inhibition via sulfonyl interactions.
  • Adamantane-containing analogs (e.g., ) show enzyme inhibition via hydrophobic interactions, contrasting with the target compound’s reliance on polar sulfonyl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.